2-(4-sulfophenyl)acetic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

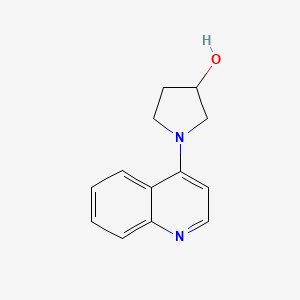

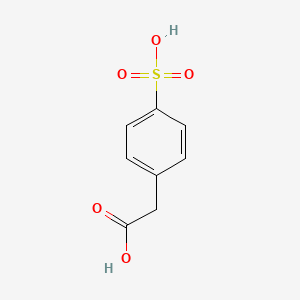

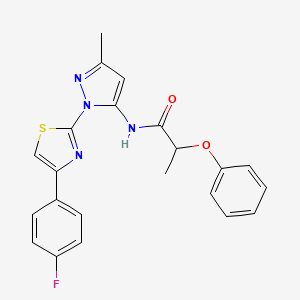

2-(4-sulfophenyl)acetic acid (2-SPA) is a member of the sulfonated phenylacetic acid family and is an important component of many organic compounds. It is a colorless, water-soluble solid that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. The molecular formula of 2-(4-sulfophenyl)acetic acid is C16H16O10S2 .

Molecular Structure Analysis

The molecular structure of 2-(4-sulfophenyl)acetic acid consists of 16 carbon atoms, 16 hydrogen atoms, 10 oxygen atoms, and 2 sulfur atoms . The average mass is 432.422 Da and the monoisotopic mass is 432.018494 Da .Aplicaciones Científicas De Investigación

Sustainable Chemistry

The compound plays a role in sustainable chemistry, particularly in the synthesis of sulfur-containing polymers from fatty acid-derived monomers . These polymers are created using atom-economical thiol-ene/thiol-yne click reactions and inverse vulcanization strategies, contributing to the development of sustainable materials.

Polymer Science

2-(4-sulfophenyl)acetic Acid: is involved in the creation of organosulfur polymers, which are notable for their sustainability. The thiol-ene click reaction, a high-yielding method under mild conditions with up to 100% atom economy, is employed for this purpose . These polymers have potential applications in various industries, including automotive and electronics, due to their unique properties.

Environmental Science

The environmental science application of 2-(4-sulfophenyl)acetic Acid is linked to its role in the synthesis of environmentally friendly polymers. These polymers are designed to be biodegradable or easily recyclable, addressing the global issue of plastic accumulation in ecosystems .

Each of these fields leverages the unique chemical properties of 2-(4-sulfophenyl)acetic Acid to innovate and enhance their respective applications. The compound’s versatility in forming bonds and its reactivity make it a valuable asset in scientific research and industrial applications.

Agriculture

In agriculture, 2-(4-sulfophenyl)acetic Acid derivatives are explored for their potential as micronutrient fertilizer chelates . These chelates can enhance the stability and availability of micronutrients in soil, improving plant growth and yield . The compound’s ability to form stable chelates is crucial in maintaining nutrient availability over a wide pH range, which is particularly important in agriculture.

Food Industry

The food industry utilizes 2-(4-sulfophenyl)acetic Acid derivatives in several ways. It serves as an acidulant to impart a characteristic flavor profile to foods . Additionally, it’s used for microbial decontamination of meat and as a mild descaling agent. Its role as an antimicrobial edible food coating agent is also being explored, offering a way to extend the shelf life of food products .

Propiedades

IUPAC Name |

2-(4-sulfophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c9-8(10)5-6-1-3-7(4-2-6)14(11,12)13/h1-4H,5H2,(H,9,10)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJGWDQUGUEMIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30892516 |

Source

|

| Record name | (4-sulfophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-sulfophenyl)acetic Acid | |

CAS RN |

153661-28-0 |

Source

|

| Record name | (4-sulfophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2449251.png)

![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2449253.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2449254.png)

![3-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2449260.png)

![N-{4-[2-(4-Chloro-phenyl)-thiazolidine-3-sulfonyl]-phenyl}-acetamide](/img/structure/B2449272.png)